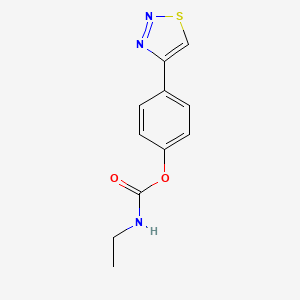

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate

Description

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNRASUUBQGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (-OCONHCH2CH3) undergoes hydrolysis under acidic or basic conditions, producing distinct products:

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety participates in electrophilic substitution and ring-opening reactions :

Electrophilic Aromatic Substitution

The sulfur and nitrogen atoms direct electrophiles to specific positions:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the thiadiazole ring due to electron-withdrawing effects.

-

Halogenation : Cl2 or Br2 in acetic acid substitutes hydrogen at the 5-position, forming 5-halo derivatives.

Ring-Opening Reactions

Under reductive conditions (e.g., H2/Pd-C), the thiadiazole ring opens to form thiol intermediates, which can further react to generate disulfides or thioethers.

Carbamate Modifications

Phenyl Group Reactions

The para-substituted phenyl ring undergoes:

-

Sulfonation : Fuming H2SO4 introduces a sulfonic acid group at the 3-position.

-

Friedel-Crafts Alkylation : Limited reactivity due to electron-withdrawing thiadiazole.

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

Stability Under Thermal and Photolytic Conditions

-

Thermal Decomposition : At >200°C, decarboxylation releases CO2, yielding 4-(1,2,3-thiadiazol-4-yl)phenylethylamine .

-

UV Exposure : Photooxidation generates sulfoxide derivatives, confirmed via LC-MS.

Comparative Reactivity with Analogues

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-yl)phenol

- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-methylcarbamate

- 4-(1,2,3-Thiadiazol-4-yl)phenyl N-propylcarbamate

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study .

Biological Activity

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of phenolic compounds with thiadiazole derivatives, leading to a range of substitutions that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound primarily include:

- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and inhibition of specific kinases.

- Enzyme Inhibition : This compound may also act as an inhibitor for enzymes such as focal adhesion kinase (FAK) and topoisomerase II, which are critical in cancer cell proliferation and survival.

- Inhibition of FAK : FAK is involved in cellular signaling pathways that promote cancer cell survival and proliferation. Inhibiting FAK can lead to reduced tumor growth.

- Induction of Apoptosis : The compound has been shown to increase the proportion of apoptotic cells significantly in treated cancer cell lines compared to controls.

Efficacy Against Cancer Cell Lines

A summary of findings related to the anticancer efficacy of this compound is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HEPG2 (Liver Cancer) | 10.5 | FAK inhibition |

| A549 (Lung Cancer) | 12.8 | Topoisomerase II inhibition |

| PC3 (Prostate Cancer) | 18.0 | Induction of cell cycle arrest |

Case Studies

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- Study by Sun et al. (2011) : This study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated significant cytotoxicity against HEPG2 cells with an EC50 value of approximately 10.79 µM .

- Hosseinzadeh et al. (2013) : This research focused on a new series of thiadiazole derivatives showing promising anticancer activity against prostate and breast cancer cell lines . The study emphasized the structural modifications that enhanced biological activity.

- Recent Findings (2023) : A comprehensive review highlighted that compounds with thiadiazole moieties exhibited increased apoptosis rates in MCF-7 cells compared to untreated controls . The mechanism was linked to the activation of caspases involved in programmed cell death.

Q & A

Q. What are the common synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiadiazole derivatives with carbamate precursors. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (triethylamine, pyridine, K₂CO₃), and temperature (0–90°C). For example:

| Solvent | Catalyst | Temperature | Reaction Time |

|---|---|---|---|

| 1,4-Dioxane | Triethylamine | 90°C | 1 hour |

| THF | Pyridine + K₂CO₃ | 0–25°C | 0.75 hours |

| Optimization can employ factorial design to assess interactions between variables, such as solvent polarity and catalyst basicity . |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming functional groups (e.g., thiadiazole ring, carbamate linkage) .

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles). For related carbamates, orthorhombic crystal systems with parameters like Å, Å, and have been reported .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What standard assays evaluate its biological activity?

- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coats, goggles) due to potential irritancy .

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into its synthesis be explored using computational chemistry?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution at the carbamate group or thiadiazole ring formation. Transition state analysis (e.g., Gibbs free energy barriers) clarifies rate-determining steps . Molecular dynamics simulations may predict solvent effects on reaction efficiency .

Q. How can structural modifications enhance its pharmacokinetic properties?

- Lipophilicity : Introduce substituents like trifluoromethyl groups to improve membrane permeability (logP optimization) .

- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides) to reduce hepatic clearance .

- Solubility : PEGylation or salt formation (e.g., hydrochloride salts) for aqueous compatibility .

Q. How should contradictory data in biological assays be addressed?

- Dose-response validation : Replicate assays across multiple cell lines or bacterial strains to rule out cell-specific effects .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

- Theoretical alignment : Reconcile discrepancies with molecular docking results (e.g., binding affinity vs. observed activity) .

Q. What advanced separation techniques purify this compound from complex mixtures?

- HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

- Membrane filtration : Nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .

- Countercurrent chromatography : Solvent system optimization (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.